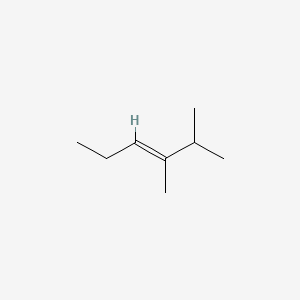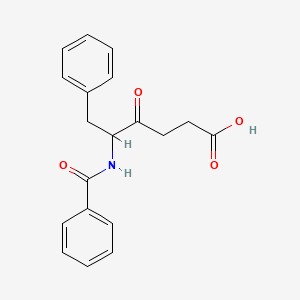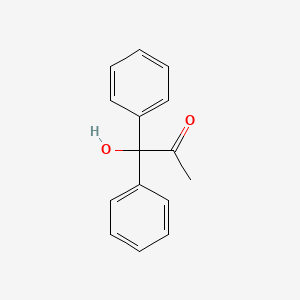
2,3-Dimethyl-3-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogens (chlorine, bromine) under ambient conditions
Major Products
Epoxides: Formed from oxidation with peroxycarboxylic acids
Diols: Formed from oxidation with osmium tetroxide
Dihalides: Formed from halogenation reactions
Applications De Recherche Scientifique
2,3-Dimethyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:
2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.
2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.
3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .
Propriétés
| 7145-23-5 | |
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(E)-2,3-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
Clé InChI |
PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
SMILES isomérique |
CC/C=C(\C)/C(C)C |
SMILES canonique |
CCC=C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
